Cas no 1646574-09-5 (N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide)

N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide is a synthetic organic compound featuring a bromophenyl-substituted tetrahydropyran core linked to a benzamide moiety with an acrylamide functional group. This structure offers versatility in chemical modifications, making it valuable for medicinal chemistry and materials science applications. The bromophenyl group enhances reactivity for cross-coupling reactions, while the acrylamide moiety allows for polymerization or conjugation with biomolecules. Its well-defined molecular architecture supports precise derivatization, facilitating the development of targeted small-molecule inhibitors or functional polymers. The compound’s stability and synthetic accessibility further contribute to its utility in research and industrial settings.
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide structure
1646574-09-5 structure
Product name:N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide
CAS No:1646574-09-5
MF:C22H23BrN2O3
MW:443.333625078201
CID:5823045
PubChem ID:165767999

N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • Z875541630
    • EN300-26587804
    • N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide
    • 1646574-09-5
    • Inchi: 1S/C22H23BrN2O3/c1-2-20(26)24-15-16-3-5-17(6-4-16)21(27)25-22(11-13-28-14-12-22)18-7-9-19(23)10-8-18/h2-10H,1,11-15H2,(H,24,26)(H,25,27)
    • InChI Key: FDLYFCKGHSVUGE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CCOCC1)NC(C1C=CC(CNC(C=C)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 442.08921g/mol
  • Monoisotopic Mass: 442.08921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 67.4Ų

N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587804-0.05g
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide
1646574-09-5 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide

Research Brief on N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide (CAS: 1646574-09-5)

N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide (CAS: 1646574-09-5) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a bromophenyl-oxane core and an acrylamide functional group, has shown promising potential in targeted drug discovery and development. Recent studies have explored its applications in modulating protein-protein interactions (PPIs) and as a potential therapeutic agent in oncology and inflammatory diseases.

The synthesis and characterization of N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide have been reported in several high-impact journals. The compound is synthesized via a multi-step organic synthesis route, starting from 4-bromophenyl derivatives and involving key reactions such as nucleophilic substitution and amide coupling. Its structural confirmation has been achieved using advanced spectroscopic techniques, including NMR, HPLC, and mass spectrometry. The presence of the acrylamide moiety suggests potential reactivity with thiol groups in biological systems, making it a candidate for covalent inhibitor design.

Recent preclinical studies have demonstrated the compound's efficacy in targeting specific kinases and other enzymes involved in disease pathways. For instance, in vitro assays have shown that N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide exhibits inhibitory activity against certain oncogenic kinases, with IC50 values in the nanomolar range. Additionally, its ability to cross the blood-brain barrier (BBB) has sparked interest in its potential applications for treating neurological disorders. Further investigations are underway to optimize its pharmacokinetic and pharmacodynamic properties.

One of the most exciting developments is the compound's role in PROTAC (Proteolysis Targeting Chimera) technology. Researchers have utilized N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide as a warhead in PROTAC molecules designed to degrade disease-causing proteins. Early results indicate high selectivity and efficiency in degrading target proteins, offering a new avenue for drug development in hard-to-treat cancers. The compound's modular structure allows for easy modification, enabling the design of next-generation PROTACs with improved properties.

Despite its promising potential, challenges remain in the clinical translation of N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed. Current research efforts are focused on structure-activity relationship (SAR) studies to enhance selectivity and reduce toxicity. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into viable therapeutic candidates.

In conclusion, N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide represents a compelling case study in modern drug discovery. Its unique chemical properties and versatile applications highlight its potential to address unmet medical needs. Continued research and development will be crucial in unlocking its full therapeutic potential and advancing it toward clinical trials.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.